6-(Azetidin-3-YL)-2-methylpyrimidin-4-OL
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Overview
Description
6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate) is a chemical compound that features a four-membered azetidine ring fused with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate) typically involves the formation of the azetidine ring followed by its fusion with the pyrimidine structure. The reaction conditions often require specific catalysts and solvents to ensure the stability and reactivity of the intermediates. For instance, the use of trifluoroacetic acid as a reagent can facilitate the formation of the bis(trifluoroacetate) salt .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure high yield and purity of the final product, which is essential for its application in research and development .
Chemical Reactions Analysis
Types of Reactions
6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound, enhancing its reactivity.
Reduction: This process can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-yl)-6-methylpyridin-4-ol bis(2,2,2-trifluoroacetate): This compound shares a similar structure but differs in the position of the methyl group and the nature of the pyrimidine ring.
6-(Azetidin-3-yl)-2-methylpyrimidin-4(1H)-one bis(2,2,2-trifluoroacetate): This compound has a similar core structure but includes a different functional group at the 4-position.
Uniqueness
6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate) is unique due to its specific combination of the azetidine and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H11N3O |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-(azetidin-3-yl)-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O/c1-5-10-7(2-8(12)11-5)6-3-9-4-6/h2,6,9H,3-4H2,1H3,(H,10,11,12) |
InChI Key |
UQWBUHRZFPLXGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CNC2 |
Origin of Product |
United States |
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